

# Meropenem-Vaborbactam Antimicrobial Susceptibility Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Meropenem-vaborbactam |           |
| Cat. No.:            | B606474               | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for **Meropenem-vaborbactam**.

#### **Troubleshooting Guides**

This section provides step-by-step guidance in a question-and-answer format to address specific issues that may arise during experimentation.

#### **Quality Control (QC) Failures**

Question: My MIC for a recommended QC strain (e.g., K. pneumoniae ATCC® BAA-1705™) is consistently out of the acceptable range. What should I do?

Answer: An out-of-range QC result indicates a potential issue with the test system that must be resolved before reporting any experimental results. Follow this systematic approach to identify the root cause.

#### **Initial Steps:**

- Do Not Report Results: Withhold all MIC results generated in the same run as the failed QC.
- Review for Obvious Errors: Check for simple clerical or procedural errors (e.g., incorrect QC strain used, wrong incubation time/temperature, transcription errors).



Repeat the Test: Immediately repeat the QC test with the same materials. A random error
can occur in up to 5% of tests and may be resolved upon re-testing. If the repeat result is
within range, and no other QC results are out of range, patient/experimental results can be
reported.

If the QC Fails Again, Investigate Systematically:

- Step 1: Reagents & Consumables:
  - QC Strain: Ensure the QC strain has been stored correctly (-80°C on beads in glycerol broth is ideal) and is not over-subcultured. If in doubt, retrieve a fresh stock culture.
  - Antimicrobial Agent: Verify the Meropenem-vaborbactam solution's preparation, concentration, and storage. Meropenem has limited stability in solution; reconstituted solutions are stable for up to 12 hours at room temperature (~24°C) and up to 120 hours when refrigerated (~4°C).[1] Prepare fresh solutions if stability is questionable.
  - Growth Medium: Check the expiration date and lot number of the Mueller-Hinton Broth (MHB). Ensure it was prepared and stored according to the manufacturer's instructions. If a new lot was recently introduced, this could be a source of variability.
- Step 2: Equipment & Environment:
  - Incubator: Verify the temperature (35°C ± 2°C) and CO<sub>2</sub> levels (if applicable) are correct and stable.
  - Pipettes/Automated Dilutors: Confirm that all liquid handling equipment is properly calibrated.
- Step 3: Procedure:
  - Inoculum Preparation: This is a critical step. Ensure the inoculum is prepared from fresh, isolated colonies and standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. The final inoculum concentration in the test wells should be ~5 x 10<sup>5</sup> CFU/mL. An incorrect inoculum density is a common cause of MIC variability, known as the inoculum effect.



#### Troubleshooting & Optimization

Check Availability & Pricing

 Reading of Results: Ensure results are being read and interpreted correctly, especially if done manually.

If the issue persists after checking all these points, it may indicate a problem with a new lot of media or the antimicrobial agent itself. Test with a different lot number if available.





Click to download full resolution via product page

Caption: Workflow for troubleshooting out-of-range QC results.



#### **Method-Specific Discrepancies**

Question: My **Meropenem-vaborbactam** MIC results from an automated system (e.g., VITEK® 2) or gradient strip do not match the results from the reference broth microdilution (BMD) method. Why?

Answer: Discrepancies between different susceptibility testing methods are not uncommon. Several factors can contribute to this:

- Inherent Methodological Differences: Automated systems like VITEK® 2 use different
  algorithms, inoculum densities, and kinetic growth detection methods compared to the
  endpoint-based reading of a standard BMD assay. Gradient strips (like Etest®) rely on
  antibiotic diffusion through agar, which can be influenced by the properties of the agar and
  the specific organism.
- Performance Variability: Studies have shown variable performance between methods. For Meropenem-vaborbactam, one study found that while VITEK® 2 had high essential and categorical agreement for Enterobacterales, alternative methods did not always provide reliable results for all organism groups, and resistant results often required confirmation by BMD.[2][3][4] Another study comparing methods for meropenem alone against KPC-producing K. pneumoniae found significant very major and major error rates for Vitek 2 and Sensititre compared to BMD.[5][6]
- Reading Interpretation: The interpretation of growth endpoints can be subjective in manual methods (BMD, gradient strips), especially in cases of "trailing" or partial inhibition.
   Automated systems use standardized optical readings to remove this subjectivity, but this can also lead to different results.

Recommendation: The CLSI reference method for MIC determination is broth microdilution.[7] If a critical or unexpected result is obtained from an automated system or gradient strip, especially a resistant result, it is best practice to confirm it using the reference BMD method.

## Frequently Asked Questions (FAQs)

Q1: Why are the MICs for meropenem and **Meropenem-vaborbactam** the same for my Pseudomonas aeruginosa isolate?

#### Troubleshooting & Optimization





A1: This is an expected result for many P. aeruginosa isolates. Vaborbactam is a potent inhibitor of Class A serine carbapenemases (like KPC) and some Class C enzymes.[8] However, carbapenem resistance in P. aeruginosa is often mediated by mechanisms that vaborbactam does not inhibit, such as:

- Metallo-β-lactamases (MBLs): Vaborbactam is not active against Class B MBLs.
- OXA-type Carbapenemases: Vaborbactam does not inhibit Class D carbapenemases.
- Non-enzymatic Mechanisms: Resistance can also be due to the loss of the OprD porin (which reduces meropenem entry) or the upregulation of efflux pumps (which actively remove meropenem from the cell).

Since vaborbactam does not counteract these common resistance mechanisms in P. aeruginosa, it often does not significantly lower the meropenem MIC.[9]

Q2: I observe a "skipped well" phenomenon where there is growth at a higher concentration but not at a lower one. How should I interpret this MIC?

A2: A skipped well is typically considered a technical error, possibly due to contamination, improper dilution, or an issue with the antimicrobial in that specific well. The MIC should be read as the lowest concentration that completely inhibits visible growth, including the wells below the "skipped" well. However, if this occurs, the entire test for that isolate should be repeated to ensure accuracy.

Q3: Can the inoculum size affect my Meropenem-vaborbactam MIC results?

A3: Yes. This is known as the "inoculum effect," and it is particularly pronounced for  $\beta$ -lactam antibiotics when tested against bacteria that produce  $\beta$ -lactamase enzymes. A higher-than-standard inoculum means more bacterial cells are present to produce the inactivating enzyme, which can overwhelm the antibiotic and lead to a falsely elevated MIC. It is critical to adhere to the standardized inoculum preparation procedure (0.5 McFarland standard and subsequent dilution) to ensure reproducibility.

Q4: What are the correct QC ranges for **Meropenem-vaborbactam**?



A4: The acceptable QC ranges are established by standards organizations like CLSI. Adherence to these ranges is critical for ensuring the accuracy and validity of your test system.

Q5: What could cause a bimodal or wide distribution of MIC results for a single strain across multiple tests?

A5: A bimodal distribution of MICs has been observed even in multi-laboratory QC studies for **Meropenem-vaborbactam**.[8] This suggests some inherent variability in the test system or the drug-organism interaction. Factors that can contribute to this include minor variations in media lots, slight differences in inoculum preparation at the higher or lower end of the acceptable range, and the specific genetics of the QC strain. As long as the results fall within the established 3- or 4-dilution QC range, the test is considered valid.[8]

#### **Data Presentation**

Table 1: CLSI-Approved Broth Microdilution MIC Quality Control Ranges for **Meropenem-vaborbactam** (Vaborbactam at a fixed 8  $\mu$ g/mL)

| QC Strain                                                              | ATCC® No. | Meropenem-vaborbactam<br>MIC Range (μg/mL) |
|------------------------------------------------------------------------|-----------|--------------------------------------------|
| Escherichia coli                                                       | 25922     | 0.008/8 - 0.06/8                           |
| Escherichia coli                                                       | 35218     | 0.008/8 - 0.06/8                           |
| Klebsiella pneumoniae                                                  | 700603    | 0.03/8 - 0.25/8                            |
| Klebsiella pneumoniae (KPC-2)                                          | BAA-1705  | 0.008/8 - 0.06/8                           |
| Klebsiella pneumoniae (KPC-3)                                          | BAA-2814  | 0.12/8 – 0.5/8                             |
| Pseudomonas aeruginosa                                                 | 27853     | 0.12/8 – 1/8                               |
| Staphylococcus aureus                                                  | 29213     | 0.008/8 - 0.06/8                           |
| Source: Data compiled from CLSI M100 documents and related studies.[8] |           |                                            |





Table 2: Comparison of **Meropenem-vaborbactam** MIC Results by Testing Method for Carbapenem-Resistant Enterobacterales (CRE) and P. aeruginosa (CRPA)



| Organism<br>Group | Method        | Essential<br>Agreement<br>(EA)¹ | Categorical<br>Agreement<br>(CA) <sup>2</sup> | Major<br>Errors (ME)³ | Very Major<br>Errors<br>(VME) <sup>4</sup> |
|-------------------|---------------|---------------------------------|-----------------------------------------------|-----------------------|--------------------------------------------|
| CRE (n=50)        | Gradient Test | 86%                             | 90%                                           | 10%                   | 4%                                         |
| VITEK® 2          | 72%           | 77%                             | 18%                                           | 8%                    |                                            |
| CRPA (n=35)       | Gradient Test | 66%                             | 66%                                           | 34%                   | 0%                                         |
| VITEK® 2          | 80%           | 83%                             | 11%                                           | 17%                   |                                            |

<sup>1</sup>EA: MIC

value within

±1 log<sub>2</sub>

dilution of the

reference

BMD MIC.

<sup>2</sup>CA:

Interpretation

(S, I, R)

matches the

reference

BMD. 3ME:

Susceptible

by BMD,

Resistant by

test method

(false

resistance).

4VME:

Resistant by

BMD,

Susceptible

by test

method (false

susceptibility)

•



Source:

Adapted from

Spaziante et

al., 2022.

Note: This

data

highlights the

potential for

discrepancies

and the

importance of

confirming

results with

the reference

method.[3]

# Experimental Protocols Broth Microdilution (BMD) MIC Testing for Meropenemvaborbactam

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[7]

- Preparation of Antimicrobial Solutions:
  - Reconstitute Meropenem and Vaborbactam powders according to the manufacturer's instructions to create stock solutions (e.g., 1280 µg/mL).
  - Prepare serial twofold dilutions of Meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB).
  - Add Vaborbactam to each dilution to achieve a final fixed concentration of 8 μg/mL in each well of the microdilution panel. The final Meropenem concentrations should typically range from 0.004 to 64 μg/mL.



- Dispense 100 μL of each final antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
  - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (density of  $\sim 1.5 \times 10^8$  CFU/mL).
  - Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10<sup>5</sup> CFU/mL. A common dilution is 1:150, but this should be validated for each laboratory's process.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate (except the sterility control) with 10  $\mu$ L of the final diluted inoculum, resulting in a final volume of 110  $\mu$ L and a final bacterial concentration of ~5 x 10<sup>4</sup> CFU/mL.
  - Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
- Reading and Interpreting Results:
  - Place the microtiter plate on a reading apparatus.
  - The MIC is defined as the lowest concentration of Meropenem (in the presence of 8 μg/mL
     Vaborbactam) that completely inhibits visible growth of the organism.
  - The growth control well must show distinct turbidity. The sterility control well must remain clear.

## **Visualizations**

Caption: **Meropenem-vaborbactam** mechanism of action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin, Meropenem-Vaborbactam, Imipenem-Relebactam, and Eravacycline Testing in Carbapenem-Resistant Gram-Negative Rods: A Comparative Evaluation of Broth Microdilution, Gradient Test, and VITEK 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. unn.no [unn.no]



- 6. researchgate.net [researchgate.net]
- 7. liofilchem.com [liofilchem.com]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Meropenem-Vaborbactam Antimicrobial Susceptibility Testing: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606474#troubleshooting-inconsistent-mic-results-for-meropenem-vaborbactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com